Ethyl N-(phenylcarbamothioyl)benzenecarboximidate
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Overview
Description
Ethyl N-(phenylcarbamothioyl)benzenecarboximidate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenylcarbamothioyl group attached to a benzenecarboximidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(phenylcarbamothioyl)benzenecarboximidate typically involves the reaction of ethyl benzenecarboximidate with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(phenylcarbamothioyl)benzenecarboximidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl N-(phenylcarbamothioyl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl N-(phenylcarbamothioyl)benzenecarboximidate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. The compound may also interact with cellular enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(phenylcarbamothioyl)benzamide: Similar in structure but lacks the ethyl group.
2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides: These compounds have similar functional groups but differ in the substitution pattern on the benzene ring.
Uniqueness
Ethyl N-(phenylcarbamothioyl)benzenecarboximidate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64341-79-3 |
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Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
ethyl N-(phenylcarbamothioyl)benzenecarboximidate |
InChI |
InChI=1S/C16H16N2OS/c1-2-19-15(13-9-5-3-6-10-13)18-16(20)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,20) |
InChI Key |
ALZUXSWGDCQHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=S)NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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